molecular formula C22H19ClN4O4 B2427280 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105240-61-6

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2427280
CAS RN: 1105240-61-6
M. Wt: 438.87
InChI Key: DRTCMIFUDJLQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19ClN4O4 and its molecular weight is 438.87. The purity is usually 95%.
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Scientific Research Applications

Thiazole Synthesis and Sugar Chemistry

A study explores the synthesis of thiazoles and 1,3,4-oxadiazoles, highlighting methodologies that might be relevant for synthesizing or modifying compounds like the one you mentioned. The research demonstrates the conversion of 1,3,4-oxadiazoles into thiazoles, providing a foundation for further chemical modifications that could enhance the compound's biological activity or solubility (Paepke et al., 2009).

Spectroscopic Characterization and NLO Properties

Another study focuses on the spectroscopic characterization and nonlinear optical (NLO) properties of compounds similar to the query molecule. It provides insights into how structural elements like 1,2,4-oxadiazole and quinazoline derivatives influence molecular properties, which could be pivotal for designing compounds with specific optical or electronic characteristics (Wazzan et al., 2016).

Farnesyl Protein Transferase Inhibition

Compounds with structural motifs related to the queried molecule have shown potent inhibitory activity against Farnesyl Protein Transferase, a target of interest in cancer research. This indicates potential applications in the development of anticancer agents (Angibaud et al., 2003).

properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c23-15-9-7-14(8-10-15)20-24-19(31-25-20)13-26-18-6-2-1-5-17(18)21(28)27(22(26)29)12-16-4-3-11-30-16/h1-2,5-10,16H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTCMIFUDJLQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

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